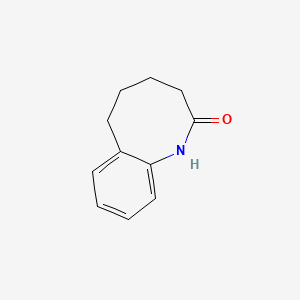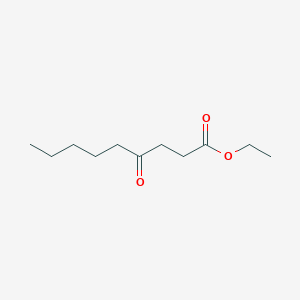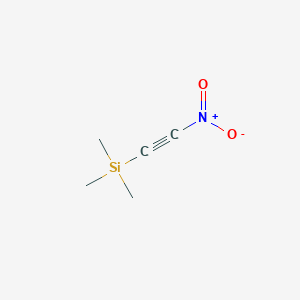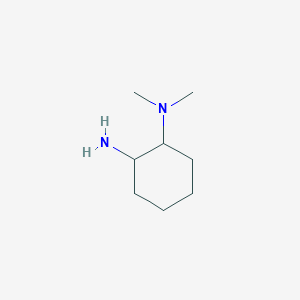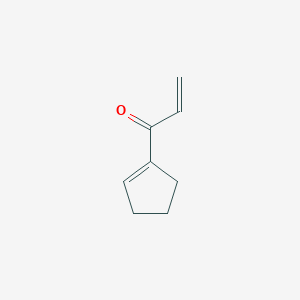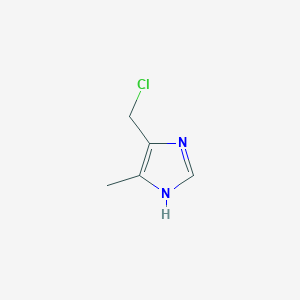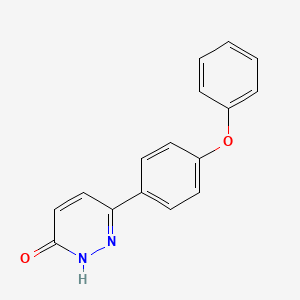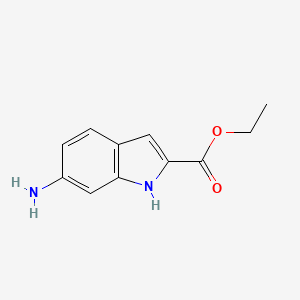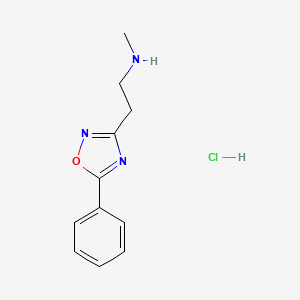
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Chemical Synthesis and Characterization
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride is involved in complex chemical reactions, including ring-fission and C–C bond cleavage reactions. A study demonstrated that reacting N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole in the presence of potassium carbonate leads to tertiary amines and, under certain conditions, results in ring fission of the oxadiazole system. This process was characterized using various spectroscopic methods, suggesting potential applications in synthetic organic chemistry and materials science (Jäger et al., 2002).
Antimicrobial Activity
Compounds derived from the 1,2,4-oxadiazole ring, such as N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride, have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain oxadiazole derivatives exhibit significant activity against bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents, offering a path to novel treatments for infectious diseases (Fuloria et al., 2009).
Anticonvulsant Activity
The structural modification of 1,2,4-oxadiazoles, including N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride, has been explored for anticonvulsant activity. By designing compounds based on a semicarbazone pharmacophoric model, researchers aim to meet the structural requirements necessary for this activity. Studies employing models like maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown promising results, validating the potential of these compounds in epilepsy treatment (Rajak et al., 2010).
Anticancer Potential
Research into N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride derivatives has uncovered potential anticancer properties. By synthesizing and evaluating various derivatives, scientists have discovered compounds with moderate to excellent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This research opens up new avenues for cancer therapy, emphasizing the importance of structural design in developing effective anticancer drugs (Ravinaik et al., 2021).
Sensing Applications
Derivatives of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride have been investigated for their utility in chemical sensing. Specifically, studies on the development of chemosensors for detecting ions or molecules highlight the versatility of oxadiazole compounds. These sensors can exhibit changes in color or fluorescence upon interaction with specific targets, demonstrating potential applications in environmental monitoring, diagnostics, and chemical analysis (Ma et al., 2013).
properties
IUPAC Name |
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGNGDZWTVRLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


